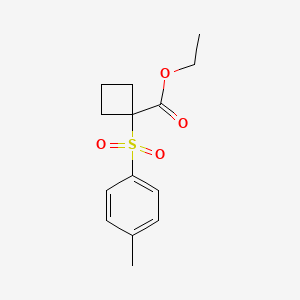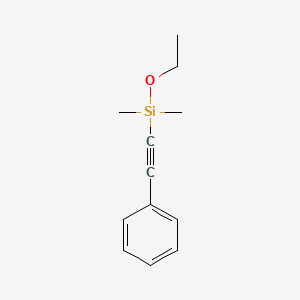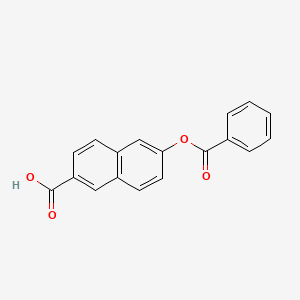![molecular formula C22H21Cl B12553989 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143544-18-7](/img/structure/B12553989.png)
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring and a butadiyne linkage
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the coupling of 4-hexylphenylacetylene with 1-chloro-4-iodobenzene under Sonogashira coupling conditions. This reaction requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.
Analyse Chemischer Reaktionen
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent and conditions used.
Common reagents for these reactions include palladium catalysts for substitution, oxidizing agents like potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It can be used as a probe to study the interactions of organic molecules with biological systems, particularly in the context of drug design and development.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene depends on its specific application. In materials science, its conjugated structure allows it to participate in electron transport and light-emitting processes. In organic synthesis, the compound’s reactivity is governed by the presence of the chloro group and the butadiyne linkage, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-phenylbutane: This compound lacks the butadiyne linkage and has different reactivity and applications.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: This compound has a similar butadiyne linkage but different substituents, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
143544-18-7 |
|---|---|
Molekularformel |
C22H21Cl |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
1-chloro-4-[4-(4-hexylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C22H21Cl/c1-2-3-4-5-8-19-11-13-20(14-12-19)9-6-7-10-21-15-17-22(23)18-16-21/h11-18H,2-5,8H2,1H3 |
InChI-Schlüssel |
HSHXOJQXNLLEOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
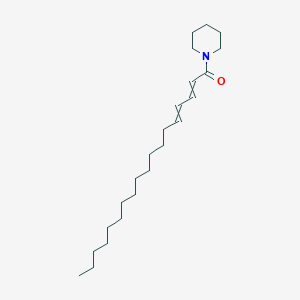
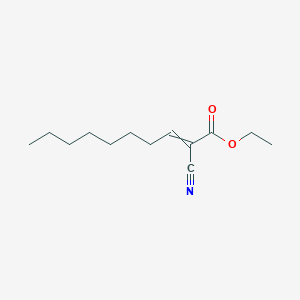
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)
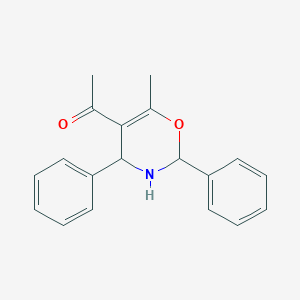

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
